Triclobisonium chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

三氯代双异丙基苯甲酰胺氯化物的合成涉及叔胺与烷基卤化物的季铵化。反应通常在温和条件下进行,通常在乙醇或丙酮等溶剂的存在下进行。 工业生产方法可能涉及使用大型反应器和连续流工艺以确保高产率和纯度 .

化学反应分析

科学研究应用

Chemical Properties and Structure

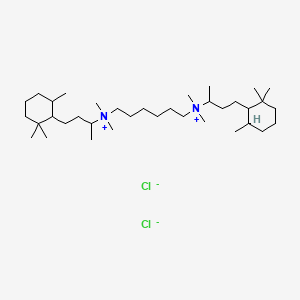

Triclobisonium chloride (C36H74Cl2N2) is characterized by its quaternary ammonium structure, which contributes to its solubility and antimicrobial efficacy. Its molecular structure allows it to interact effectively with biological membranes, making it suitable for various applications in medicine and research .

Antimicrobial Applications

One of the primary applications of this compound is its use as an antimicrobial agent. It has been studied for its effectiveness against a range of pathogens, particularly in clinical settings.

- Mechanism of Action : this compound disrupts microbial cell membranes, leading to cell lysis. This mechanism is common among quaternary ammonium compounds, which are known for their broad-spectrum antimicrobial properties .

- Clinical Studies : Research has demonstrated its efficacy in treating infections caused by resistant bacteria. For instance, studies have shown that this compound can be effective against strains that are resistant to conventional antibiotics .

Applications in Anesthesia

This compound is also utilized in the field of anesthesia as a neuromuscular blocking agent.

- Usage : It is employed to induce muscle relaxation during surgical procedures. The compound facilitates intubation and provides optimal conditions for surgery by preventing involuntary muscle contractions .

- Clinical Efficacy : In clinical trials, this compound has been noted for its rapid onset and relatively short duration of action compared to other neuromuscular blockers. This property is beneficial in surgeries requiring quick recovery from anesthesia .

Electroconvulsive Therapy (ECT)

In the context of psychiatric treatment, this compound has been used as part of the protocol for electroconvulsive therapy.

- Role in ECT : It is administered to induce muscle paralysis during ECT, minimizing the physical convulsions associated with the treatment. This application enhances patient safety and comfort during the procedure .

- Safety Profile : Clinical reports indicate that when used appropriately, this compound contributes to a lower incidence of complications during ECT compared to older methods that did not include muscle relaxants .

Research Findings and Case Studies

Several studies have documented the effectiveness and safety of this compound across various applications:

作用机制

The antibacterial action of triclobisonium chloride is primarily due to its ability to disrupt cell membranes. The compound interacts with the lipid bilayer of bacterial cells, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the positively charged quaternary ammonium group, which interacts with the negatively charged components of the bacterial cell membrane .

相似化合物的比较

三氯代双异丙基苯甲酰胺氯化物类似于其他季铵化合物,例如:

- 十六烷基吡啶鎓氯化物

- 月桂基吡啶鎓氯化物

- 苯扎氯铵

- 苯扎溴铵

这些化合物具有相似的抗菌特性,但它们的具体化学结构和应用不同。 三氯代双异丙基苯甲酰胺氯化物因其特定的分子构型而具有独特之处,这在某些应用中提供了独特的优势,例如在特定制剂中提高稳定性和功效 .

生物活性

Triclobisonium chloride, also known as Triburon, is a quaternary ammonium compound with significant biological activity, particularly in antimicrobial applications. Its unique structure and properties enable it to interact effectively with various biological systems, making it a valuable agent in both pharmaceutical and cosmetic industries.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₃₄Cl₂N and a CAS number of 79-90-3. It features two chlorine atoms and a complex hydrocarbon chain, which contribute to its antimicrobial properties. The compound's structure allows it to disrupt microbial cell membranes, leading to cell lysis and subsequent antimicrobial effects .

Antimicrobial Activity

Gram-Positive Bacteria : this compound exhibits notable activity against Gram-positive bacteria, making it particularly effective for treating skin infections such as acne vulgaris. Studies indicate that it can significantly reduce bacterial load on skin surfaces .

Mechanism of Action : The mechanism by which this compound exerts its antimicrobial effects involves the disruption of microbial cell membranes. This disruption leads to cell lysis and death, which is crucial for its application in topical antiseptics and disinfectants .

Comparative Analysis with Other Compounds

This compound shares similarities with other quaternary ammonium compounds but possesses unique characteristics that enhance its efficacy. Below is a comparison table illustrating its features against other common antimicrobial agents:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound (Triburon) | Two chlorine atoms, complex hydrocarbon chain | Strong antimicrobial potency against Gram-positive bacteria |

| Benzalkonium Chloride | Long alkyl chains with aromatic groups | Broad-spectrum antimicrobial activity |

| Cetyltrimethylammonium Chloride | Long-chain fatty amine derivative | Strong surfactant properties |

| Dequalinium Chloride | Two long alkyl chains and two amines | Effective against fungal infections |

Case Studies and Research Findings

- Clinical Efficacy in Skin Infections : A study demonstrated that this compound effectively reduced the incidence of bacterial infections in patients with acne vulgaris. The treatment led to a significant decrease in Staphylococcus aureus counts on the skin .

- Safety Profile : Clinical evaluations have shown that this compound does not induce significant sensitivity reactions when applied topically, making it suitable for sensitive skin applications .

- Animal Models : Research utilizing mouse models indicated that this compound could effectively treat induced skin infections without adverse effects on the surrounding healthy tissue. This supports its use as a topical antimicrobial agent .

Applications

This compound is utilized across various fields due to its versatile properties:

- Pharmaceuticals : Used as an active ingredient in topical antiseptics.

- Cosmetics : Incorporated into formulations aimed at reducing microbial load on the skin.

- Industrial Disinfectants : Employed in cleaning products for its effective antimicrobial action.

属性

CAS 编号 |

79-90-3 |

|---|---|

分子式 |

C36H74Cl2N2 |

分子量 |

605.9 g/mol |

IUPAC 名称 |

6-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]hexyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dichloride |

InChI |

InChI=1S/C36H74N2.2ClH/c1-29-19-17-25-35(5,6)33(29)23-21-31(3)37(9,10)27-15-13-14-16-28-38(11,12)32(4)22-24-34-30(2)20-18-26-36(34,7)8;;/h29-34H,13-28H2,1-12H3;2*1H/q+2;;/p-2 |

InChI 键 |

JMTNOKRGERWNME-UHFFFAOYSA-L |

SMILES |

CC1CCCC(C1CCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Cl-].[Cl-] |

规范 SMILES |

CC1CCCC(C1CCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Cl-].[Cl-] |

Key on ui other cas no. |

79-90-3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。